2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride
Overview
Description
2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride is a chemical compound that features a pyrrolidine ring substituted with an isopropyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride typically involves the reaction of pyrrolidine derivatives with isopropyl halides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxopyrrolidin-1-yl)acetamide: This compound shares a similar pyrrolidine scaffold but differs in its functional groups.
1-Propylpyrrolidin-2-one: Another pyrrolidine derivative with different substituents.
Indole-3-acetic acid: Although structurally different, it shares some biological activity similarities
Uniqueness
2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride, with the CAS number 1423026-15-6, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, pharmacological properties, and biological activity, supported by recent research findings and data.
Synthesis
The synthesis of this compound involves the reaction of pyrrolidine derivatives with acetic acid under controlled conditions. The resulting compound is characterized by its unique structural features that contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine, including this compound, exhibit promising anticancer properties. For example, a study evaluated the cytotoxic effects of various pyrrolidine derivatives on A549 human lung adenocarcinoma cells. The results showed that these compounds could significantly inhibit cell viability, demonstrating a structure-dependent anticancer activity .
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 25 | A549 |
Cisplatin | 10 | A549 |
Antimicrobial Activity
The compound also displays antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro tests have shown that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities ranged from 0.0039 to 0.025 mg/mL .
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound's structure allows it to interfere with cellular pathways involved in cancer cell growth.
- Antioxidant Properties : It may also exert protective effects against oxidative stress in cells, contributing to its anticancer efficacy .
- Antimicrobial Mechanisms : The presence of the pyrrolidine ring enhances interaction with bacterial cell membranes, leading to increased permeability and cell death .
Case Studies
A notable case study involved the administration of this compound in a preclinical model to assess its efficacy in reducing tumor size in xenograft models of lung cancer. The results indicated a significant reduction in tumor volume compared to control groups treated with saline or standard chemotherapy agents .
Properties
IUPAC Name |
2-(1-propan-2-ylpyrrolidin-2-yl)acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(2)10-5-3-4-8(10)6-9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMSWWIEYWNMAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423026-15-6 | |
Record name | 2-Pyrrolidineacetic acid, 1-(1-methylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423026-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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